Phenyl(2-chloroethyl)nitrosocarbamate
Description
Properties
CAS No. |
6976-46-1 |
|---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
phenyl N-(2-chloroethyl)-N-nitrosocarbamate |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-7-12(11-14)9(13)15-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
UKYAPGRNQNGWQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Physicochemical Properties
*Lipophilicity and half-life values are approximations based on structural analogs and class-specific data.
Key Structural Differences :
- Nitrosocarbamates (e.g., phenyl derivative) contain a carbamate group (–O–CO–N–), whereas nitrosoureas feature a urea backbone (–NH–CO–NH–). This structural distinction affects stability and enzyme susceptibility .
DNA Cross-Linking and Alkylating Activity :
- Nitrosoureas (BCNU, CCNU) :
- Generate DNA interstrand cross-links (via chloroethyl intermediates) and DNA-protein cross-links , critical for antitumor activity .
- Cross-linking efficiency varies: CCNU and analogs with cyclohexyl groups induce higher cross-link levels than BCNU .
- Alkylating activity correlates with therapeutic efficacy; BCNU’s short half-life limits its cumulative DNA damage .
- Nitrosocarbamates :
Pharmacokinetics and Metabolism
- Nitrosoureas :
- Nitrosocarbamates: Rapidly hydrolyzed by plasma esterases to non-reactive metabolites, limiting tumor penetration .
Toxicity and Therapeutic Index
- Nitrosoureas : Bone marrow toxicity (dose-limiting for BCNU) correlates with carbamoylating activity, which inhibits DNA repair enzymes . Chlorozotocin’s low carbamoylating activity minimizes myelosuppression .
- Nitrosocarbamates : High acute toxicity (inferred from rapid decomposition) and low therapeutic index due to esterase sensitivity .
Q & A
Q. What are the optimal reaction conditions for synthesizing phenyl(2-chloroethyl)nitrosocarbamate?
The synthesis typically involves nitrosation of carbamate precursors under controlled conditions. Key parameters include:
- Temperature : Reactions are often conducted at low temperatures (0–5°C) during nitrosyl chloride addition to minimize side reactions like premature decomposition .
- Solvent selection : Anhydrous solvents (e.g., dichloromethane or dioxane) are critical to avoid hydrolysis of reactive intermediates .
- Stoichiometry : Excess nitrosyl chloride (1.2–1.5 equivalents) ensures complete conversion of the carbamate precursor to the nitrosocarbamate derivative .
Q. How can the purity and stability of this compound be assessed during synthesis?
- Chromatographic methods : HPLC with UV detection (λ = 254 nm) is recommended for purity analysis, using a C18 column and acetonitrile/water gradients .
- Stability testing : Monitor decomposition under varying pH and temperature conditions. For example, storage at –20°C in inert atmospheres (argon/nitrogen) reduces nitroso group degradation .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in reported lipophilicity (logP) values for this compound?
Discrepancies in logP arise from differing experimental setups. A standardized approach includes:
Q. How does the nitroso group influence the compound’s reactivity in biological systems?
The nitroso moiety acts as a DNA alkylating agent, but its reactivity depends on:
- pH-dependent stability : Under physiological conditions (pH 7.4), the nitroso group undergoes hydrolysis to form reactive electrophiles (e.g., chloroethyl diazonium ions), which crosslink DNA bases .
- Enzymatic interactions : Studies on analogous nitrosocarbamates show reversible inhibition of enzymes like choline oxidase, suggesting competitive binding at active sites .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during nitrosation .
- Catalytic additives : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency in two-phase systems by stabilizing intermediates .
Methodological Challenges
Q. How can researchers validate the formation of the nitroso group in this compound?
- Spectroscopic confirmation :
- IR spectroscopy : Look for characteristic N–N=O stretching vibrations at 1450–1500 cm⁻¹ .
- NMR : The nitroso proton (N–NO) appears as a singlet near δ 4.5–5.0 ppm in DMSO-d₆ .
Q. What experimental designs address discrepancies in cytotoxicity data across cell lines?
- Standardized assays : Use MTT or resazurin-based viability tests across multiple cell lines (e.g., MDCK, HEK293) under identical conditions (e.g., 48-hour exposure, 10% FBS) .
- Mechanistic controls : Co-treat with glutathione (5 mM) to assess nitroso group-specific toxicity versus general alkylation effects .
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